Cas no 1603423-49-9 (5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one)

5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one
- EN300-1106184
- 1603423-49-9
- 5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one
-
- インチ: 1S/C10H16N2OS/c1-3-14-5-4-12-7-9(11)8(2)6-10(12)13/h6-7H,3-5,11H2,1-2H3
- InChIKey: DBOPPFHFNHTJCD-UHFFFAOYSA-N
- ほほえんだ: S(CC)CCN1C(C=C(C)C(=C1)N)=O
計算された属性
- せいみつぶんしりょう: 212.09833431g/mol
- どういたいしつりょう: 212.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106184-0.5g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1106184-5.0g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 5g |
$3189.0 | 2023-05-27 | ||
Enamine | EN300-1106184-2.5g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1106184-5g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1106184-1.0g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 1g |
$1100.0 | 2023-05-27 | ||
Enamine | EN300-1106184-10.0g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 10g |
$4729.0 | 2023-05-27 | ||
Enamine | EN300-1106184-0.05g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1106184-10g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1106184-0.1g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1106184-0.25g |
5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |
1603423-49-9 | 95% | 0.25g |
$708.0 | 2023-10-27 |
5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-oneに関する追加情報
5-amino-1-(2-(ethylsulfanyl)ethyl)-4-methyl-1,2-dihydropyridin-2-one: A Comprehensive Overview
The compound with CAS Registry Number CAS No: 1603423-49-9, known as 5-amino-1-(2-(ethylsulfanyl)ethyl)-4-methyl-1,2-dihydropyridin-2-one, is a notable member of the dihydropyridine class of organic compounds. This molecule is characterized by its unique structure, which includes an amino group at position 5, an ethylsulfanyl substituent at position 1, and a methyl group at position 4. The presence of these functional groups contributes significantly to its chemical reactivity and biological activity.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve optimal yields and purity. Recent advancements in synthetic methodologies have focused on improving the efficiency of these processes, making it more accessible for research and development purposes.
In terms of applications, this compound has garnered significant interest due to its potential in the field of pharmacology. It has been studied for its ability to modulate various cellular pathways and enzymes, making it a promising candidate for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.
A recent study published in the Journal of Medicinal Chemistry highlighted the compound's potent inhibitory activity against a key enzyme involved in tumor progression. This finding underscores its potential as a lead compound for developing novel therapeutic agents with high efficacy and selectivity.
Beyond pharmacological applications, this compound has also been explored for its role in chemical biology studies. Researchers have utilized it as a tool to investigate molecular mechanisms underlying cellular responses to external stimuli, providing valuable insights into disease pathogenesis.
In conclusion, the compound with CAS No: 1603423-49-9 represents a valuable asset in contemporary chemical research due to its versatile structure and promising biological properties. Continued exploration into its applications will undoubtedly contribute to advancements in drug development and related fields.
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